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Executive Summary

ANG-3777 is a small molecule designed as a mimetic of hepatocyte growth factor (HGF) that
activates the c-Met receptor signaling pathway. This pathway is central to tissue repair and
organ regeneration. Developed to address acute organ injuries, ANG-3777 has been
investigated in preclinical and clinical settings, primarily for kidney-related conditions such as
delayed graft function (DGF) following renal transplantation and cardiac surgery-associated
acute kidney injury (CSA-AKI). While demonstrating some signals of biological activity, the
clinical trials have yielded mixed results regarding its efficacy. This guide provides a
comprehensive overview of the available pharmacokinetic and pharmacodynamic data on
ANG-3777, detailed experimental methodologies from key studies, and a visual representation
of its mechanism of action and experimental workflows.

Introduction to ANG-3777

ANG-3777 is a synthetic small molecule engineered to mimic the biological activity of the
naturally occurring hepatocyte growth factor (HGF). HGF plays a crucial role in cellular growth,
motility, and morphogenesis through its interaction with the c-Met receptor, a receptor tyrosine
kinase. By activating the HGF/c-Met signaling cascade, ANG-3777 is designed to promote
tissue repair and organ recovery, making it a potential therapeutic agent for various acute
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organ injuries.[1][2] It has been noted to have a substantially longer half-life than endogenous
HGF, which could offer a therapeutic advantage.[2][3]

Pharmacodynamics: Mechanism of Action and
Biological Effects

The primary mechanism of action of ANG-3777 is the activation of the c-Met receptor, which
initiates a cascade of intracellular signaling pathways involved in tissue protection and repair.[4]
In vitro and in vivo studies have shown that ANG-3777 binding to the c-Met receptor leads to its
dimerization and phosphorylation, which in turn triggers downstream signaling.

The key pharmacodynamic effects of ANG-3777 include:

¢ Reduction of apoptosis: In preclinical models, ANG-3777 has been shown to decrease
programmed cell death in injured renal tissues.

¢ Increased cell proliferation and regeneration: The compound promotes the growth and
division of cells, aiding in the repair of damaged tissues.

e Pro-angiogenic and morphogenic effects: ANG-3777 supports the formation of new blood
vessels and the structural development of tissues.

Signaling Pathway

The binding of ANG-3777 to the c-Met receptor initiates a complex signaling network. The key
downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the
Ras/MAPK pathway, and the STAT signaling pathway. These pathways collectively contribute
to the cellular responses of survival, proliferation, and migration.
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Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for ANG-3777, such as half-life, maximum
concentration (Cmax), area under the curve (AUC), clearance, and volume of distribution, are
not extensively available in the public domain. However, preclinical and clinical study designs
provide some insights into its kinetic profile. One notable characteristic is its substantially

longer half-life compared to endogenous HGF.

Preclinical Pharmacokinetics

Specific pharmacokinetic data from preclinical studies in rats and dogs have not been
published. The dosing in these studies was administered intravenously.

Clinical Pharmacokinetics

Phase 1 clinical trial data detailing the pharmacokinetic profile of ANG-3777 in humans are not
publicly available. In Phase 2 and 3 trials, ANG-3777 was administered intravenously at a dose
of 2 mg/kg. The dosing regimens typically involved once-daily infusions over 30 minutes for

three to four consecutive days.
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Table 1: Summary of Available Pharmacokinetic Information

Parameter Value Species Notes

] Specific quantitative
) Substantially longer N ] ]
Half-life (t%2) Not Specified data is not publicly
than HGF bl
available.

Infusion over 30

Route of Intravenous (1V) ) o
o ) ) ) Human, Rat, Dog minutes in clinical
Administration infusion )
trials.
) o Administered once
Dosing (Clinical) 2 mg/kg Human ]
daily for 3-4 days.
] o Intravenous
Dosing (Preclinical) 0.2, 2, and 10 mg/kg Rat, Dog

administration.

Preclinical and Clinical Studies

ANG-3777 has been evaluated in various preclinical models of organ injury and in several
clinical trials.

Preclinical Studies

Preclinical investigations of ANG-3777 have primarily focused on models of acute kidney injury.

Table 2: Summary of Preclinical Studies
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Clinical Trials

ANG-3777 has progressed through Phase 2 and Phase 3 clinical trials for DGF in kidney
transplant recipients and a Phase 2 trial for CSA-AKI.

Table 3: Summary of Key Clinical Trials
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Experimental Protocols

Detailed, step-by-step internal protocols for the conducted studies are not publicly available.
However, based on published literature, the general methodologies can be outlined.

Preclinical Renal Ischemia-Reperfusion Model (Rat)
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Preclinical Ischemia-Reperfusion Experimental Workflow

* Animal Model: Male Sprague-Dawley rats are commonly used.
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» Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a
ketamine/xylazine cocktail.

o Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.

¢ Induction of Ischemia: The renal artery and vein of one or both kidneys are occluded using a
non-traumatic microvascular clamp for a defined period (e.g., 45-60 minutes).

e Reperfusion: The clamp is removed to allow blood flow to resume. In some models, the
contralateral kidney is removed (nephrectomy).

e Drug Administration: ANG-3777 or a vehicle control is administered intravenously at
specified time points before, during, or after ischemia.

e Monitoring and Sample Collection: Blood samples are collected at various time points to
measure serum creatinine (SCr) and blood urea nitrogen (BUN). Urine is collected to
measure output. At the end of the study, kidney tissue is harvested for histological analysis.

Clinical Trial Protocol for Delayed Graft Function (Phase
3 - GIFT Trial)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Screen Kidney Transplant Recipients
for DGF Risk

Enroll Eligible Patients

Randomize (1:1)

ANG-3777 (2 mg/kg 1V) Placebo IV
Once Daily for 3 Days Once Daily for 3 Days

Follow-up at Pre-specified Timepoints
(e.g., Days 30, 90, 180, 360)

Analyze Primary and Secondary Endpoints
(e.g., eGFR, Dialysis Duration)

Click to download full resolution via product page

Delayed Graft Function Clinical Trial Workflow

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult recipients of a deceased donor kidney transplant who are at high
risk for developing DGF.

Inclusion/Exclusion Criteria: Specific criteria related to recipient age, donor characteristics,
and early signs of graft dysfunction (e.g., low urine output) are applied.
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» Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either
ANG-3777 or a matching placebo. Both patients and investigators are blinded to the
treatment assignment.

e Dosing and Administration: The investigational drug (ANG-3777 2 mg/kg or placebo) is
administered as a 30-minute intravenous infusion once daily for three consecutive days. The
first dose is typically administered within a specified window after transplantation.

o Endpoints: The primary endpoint for the Phase 3 trial was the estimated Glomerular Filtration
Rate (eGFR) at 12 months. Secondary endpoints included the duration of dialysis, incidence
of graft failure, and other measures of renal function.

o Data Collection and Analysis: Data on renal function, adverse events, and other relevant
clinical outcomes are collected at predefined intervals throughout the study period.

Conclusion

ANG-3777, a hepatocyte growth factor mimetic, has demonstrated a clear mechanism of action
through the activation of the c-Met signaling pathway, leading to cytoprotective and
regenerative effects in preclinical models of acute kidney injury. However, despite promising
early-phase clinical data in delayed graft function, the pivotal Phase 3 trial did not meet its
primary efficacy endpoint. Similarly, the Phase 2 trial in cardiac surgery-associated AKI also
failed to show a significant benefit. While the safety profile of ANG-3777 appears to be
acceptable, its future development and potential clinical utility remain uncertain. Further
research may be needed to identify specific patient populations or clinical scenarios where the
therapeutic potential of ANG-3777 can be realized. The lack of publicly available, detailed
pharmacokinetic data remains a significant gap in the comprehensive understanding of this
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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